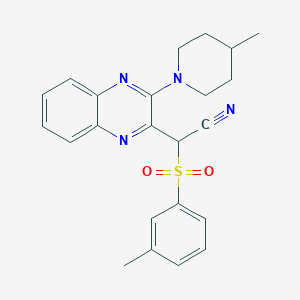

2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-methylphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-16-10-12-27(13-11-16)23-22(25-19-8-3-4-9-20(19)26-23)21(15-24)30(28,29)18-7-5-6-17(2)14-18/h3-9,14,16,21H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEARFAFSSLIGJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone under acidic conditions.

Introduction of the Piperidine Ring: The quinoxaline intermediate can be reacted with 4-methylpiperidine in the presence of a suitable base to form the desired piperidine-substituted quinoxaline.

Attachment of the Tolylsulfonyl Group: The final step involves the reaction of the piperidine-quinoxaline intermediate with m-tolylsulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or quinoxaline moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the quinoxaline or piperidine rings.

Reduction: Reduced forms of the quinoxaline or sulfonyl groups.

Substitution: Substituted quinoxaline or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core and piperidine ring could play key roles in binding to these targets, while the tolylsulfonyl group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

A structurally related compound, 2-(4-methoxyphenyl)-2-(piperazin-1-yl)acetonitrile (CAS: 55829-49-7), replaces the 4-methylpiperidine and m-tolylsulfonyl groups with piperazine and 4-methoxyphenyl substituents. Key differences include:

- Piperazine vs. 4-Methylpiperidine : Piperazine, a six-membered ring with two nitrogen atoms, offers greater polarity and hydrogen-bonding capacity compared to the tertiary amine in 4-methylpiperidine. This may enhance aqueous solubility but reduce membrane permeability .

- Methoxyphenyl vs. m-Tolylsulfonyl : The methoxy group is electron-donating, contrasting with the electron-withdrawing sulfonyl group. This difference could significantly alter electronic properties and metabolic pathways.

- Molecular Weight: The piperazine derivative has a molecular weight of 231.3 g/mol, likely lower than the target compound due to the absence of the bulky quinoxaline and sulfonyl groups .

Sulfonyl vs. Sulfanyl Derivatives

The discontinued compound 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid (Ref: 10-F644637) shares the quinoxaline and 4-methylpiperidine motifs but differs in its sulfanyl (thioether) linkage and acetic acid terminus. Key distinctions include:

- Sulfanyl vs. Sulfonyl: The sulfonyl group in the target compound is oxidized, enhancing stability against enzymatic degradation compared to the sulfanyl group.

- Acetic Acid vs. Acetonitrile : The carboxylic acid in the sulfanyl analogue increases hydrophilicity, whereas the acetonitrile group in the target compound may enhance lipophilicity and serve as a nitrile bioisostere in drug design .

Heterocyclic Variations

Patent applications describe compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(1H-pyrrol-2-yl)ethanone, which replace the quinoxaline core with fused imidazo-pyrrolo-pyrazine systems. These structures exhibit:

- Increased Heteroatom Density : Additional nitrogen atoms in the heterocyclic framework may enhance binding to metal ions or polar receptors.

- Ethanone vs.

Data Tables

Research Findings and Implications

- Metabolic Stability : The m-tolylsulfonyl group in the target compound likely confers resistance to oxidative metabolism compared to sulfanyl or methoxy-substituted analogues .

- Solubility-Lipophilicity Balance : The 4-methylpiperidine moiety may enhance lipid solubility, while the sulfonyl group balances this with moderate polarity, optimizing blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

The compound 2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features several critical functional groups:

- Quinoxaline moiety : Known for its role in various pharmacological activities.

- Piperidine ring : Contributes to the compound's binding affinity to biological targets.

- Sulfonyl group : Enhances reactivity and interaction with enzyme active sites.

The molecular formula is , and it has a molecular weight of approximately 440.53 g/mol. The InChI representation is as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the quinoxaline and piperidine moieties enhance binding affinity and specificity. This interaction can lead to either inhibition or activation of various biological pathways, depending on the target.

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting key pathways involved in tumor growth:

| Compound | Target | Activity |

|---|---|---|

| Quinoxaline derivatives | Kinesin spindle protein (KSP) | Inhibition leading to apoptosis in cancer cells |

| Other analogs | PI3K pathway | Significant reduction in cell proliferation |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that quinoxaline derivatives exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Anti-inflammatory Properties

Compounds with similar structures have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Study 1: Antitumor Efficacy

A study evaluated the anticancer effects of quinoxaline derivatives on various cancer cell lines. The results indicated that specific modifications to the quinoxaline structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with traditional chemotherapeutics like doxorubicin showed a synergistic effect, improving overall efficacy while reducing side effects.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of related quinoxaline compounds against several pathogenic bacteria and fungi. Results demonstrated that these derivatives effectively inhibited growth, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile?

- Methodology :

- Synthesis : Adapt protocols from structurally analogous quinoxaline derivatives. For example, reflux chloroacetonitrile with substituted quinoxaline precursors in ethanol or chloroform under inert conditions, as demonstrated in sulfanylacetonitrile synthesis .

- Characterization : Use -NMR (e.g., δ 8.07–4.43 ppm for quinoxaline protons and sulfanyl-CH groups ), -NMR, and HRMS to confirm structure. Include melting point analysis (e.g., 137–139°C for similar compounds ).

- Yield Optimization : Screen reaction times (e.g., 12–24 hours ), solvent polarity, and stoichiometric ratios of reagents.

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times to synthetic standards.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. Include pH-dependent stability assays (e.g., pH 3–9 buffers) to identify labile functional groups (e.g., sulfonyl or nitrile moieties) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodology :

- Lab Studies : Assess abiotic transformations (hydrolysis, photolysis) using OECD 111 guidelines. Measure partition coefficients (log ) via shake-flask methods .

- Field Studies : Deploy randomized block designs with split-split plots (e.g., trellis systems for spatial variability ) to study soil adsorption and bioaccumulation in model organisms.

- Data Analysis : Apply ANOVA to evaluate time-dependent degradation rates (e.g., GraphPad Prism for significance ).

Q. How can contradictions in reported biological activity data for quinoxaline derivatives be resolved?

- Methodology :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition ) across multiple cell lines (e.g., HEK-293 ) with strict controls for solvent interference.

- Orthogonal Assays : Combine biochemical (e.g., SPR for binding kinetics) and cellular (e.g., viability assays) methods to cross-verify mechanisms.

- Meta-Analysis : Use systematic literature reviews to identify confounding variables (e.g., assay pH, temperature ).

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to homologous proteins (e.g., thymidylate synthase ). Prioritize residues critical for homodimer stabilization.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of protein-ligand complexes.

- QSAR Modeling : Corporate electronic (HOMO-LUMO) and steric descriptors (e.g., molar refractivity) to refine activity predictions .

Q. How can researchers integrate findings about this compound into broader pharmacological or environmental frameworks?

- Methodology :

- Theoretical Linking : Align results with existing frameworks (e.g., protein-protein interaction theories or ecotoxicological risk models ).

- Interdisciplinary Collaboration : Partner with ecologists for field validation or medicinal chemists for lead optimization.

- Data Repositories : Deposit raw NMR/assay data in public databases (e.g., PubChem) to enable meta-analyses .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.